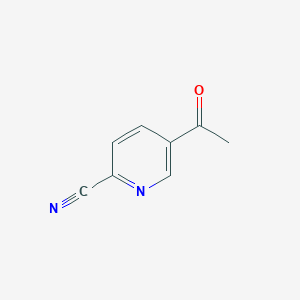

5-Acetyl-2-cyanopyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring, a six-membered heterocycle with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution imparts unique properties, including basicity and a distinct electronic distribution, making it a versatile scaffold in organic synthesis. nih.gov

The history of pyridine dates back to 1849, when Scottish chemist Thomas Anderson first isolated it from coal tar. numberanalytics.com Initially regarded as a chemical curiosity, its importance grew as chemists began to unravel its structure and reactivity. Wilhelm Körner and James Dewar, in the late 19th century, were instrumental in determining its structure, drawing parallels to benzene. wikipedia.org Early synthetic methods, such as the Chichibabin pyridine synthesis reported in 1924, paved the way for the creation of a vast array of pyridine derivatives. wikipedia.orgnumberanalytics.com

Pyridine scaffolds are ubiquitous in both nature and synthetic chemistry. They are found in essential biomolecules like the vitamins niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as in the coenzymes NAD and NADP, which are crucial for metabolic redox reactions. rsc.orgnih.gov The pyridine ring is also a core component of many alkaloids, which are naturally occurring compounds often exhibiting significant physiological activity. wikipedia.orgrsc.org In the realm of synthetic compounds, the pyridine nucleus is a privileged structure in medicinal chemistry, forming the backbone of thousands of approved drugs. rsc.orgrsc.org Its presence is also prominent in agrochemicals, such as herbicides and insecticides, and in the development of functional materials. beilstein-journals.orgnih.gov

Historical Context of Pyridine Research

Overview of Cyanopyridines in Contemporary Chemistry

Cyanopyridines, which are pyridine rings substituted with a cyano (-C≡N) group, represent an important class of pyridine derivatives. They serve as highly versatile intermediates in organic synthesis. jocpr.com

The cyano group is a powerful functional group in organic and medicinal chemistry. Its strong electron-withdrawing nature significantly influences the electronic properties of the pyridine ring. nih.gov The nitrile group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and ketones, making cyanopyridines valuable precursors for a wide range of more complex molecules. researchgate.net In medicinal chemistry, the cyano group can participate in hydrogen bonding and other noncovalent interactions with biological targets, and it is present in over 60 small molecule drugs. rsc.orgtaylorandfrancis.com

The acetyl group (-COCH3) is another key substituent in pyridine chemistry. The acetyl group, being an electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic substitution. reddit.com The ketone functionality within the acetyl group provides a reactive site for a variety of chemical transformations, allowing for the further elaboration of the molecule. The combination of both cyano and acetyl groups on a pyridine ring, as in 5-Acetyl-2-cyanopyridine, creates a molecule with a unique reactivity profile and potential for diverse applications.

Importance of the Cyano Functionality

Current Research Landscape of this compound

This compound, also known as 5-acetyl-2-pyridinecarbonitrile, is a specific cyanopyridine derivative that has garnered interest as a building block in organic synthesis. thieme-connect.desynchem.de Research on this compound and its isomers, such as 2-acetyl-6-cyanopyridine and 4-acetyl-2-cyanopyridine, focuses on their synthesis and utility as intermediates for more complex molecules, particularly in the fields of medicinal chemistry and materials science. google.comsmolecule.com

For instance, derivatives of cyanopyridines are being investigated for a wide range of biological activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents. ekb.egresearchgate.net The specific substitution pattern of this compound offers a unique combination of reactive sites—the cyano group at the 2-position and the acetyl group at the 5-position—which can be selectively targeted in synthetic strategies.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its role as a synthetic intermediate can be inferred from the broader research on cyanopyridine and acetylpyridine derivatives. The synthesis of such compounds is often achieved through methods like direct cyanation of the corresponding acetylpyridine or acylation of a cyanopyridine. thieme-connect.desmolecule.com

Table 1: Key Chemical Compounds

| Compound Name | Synonym |

| This compound | 5-Acetyl-2-pyridinecarbonitrile |

| Pyridine | Azabenzene |

| Niacin | Vitamin B3, Nicotinic acid |

| Pyridoxine | Vitamin B6 |

| 2-acetyl-6-cyanopyridine | 6-Acetyl-2-pyridinecarbonitrile |

| 4-acetyl-2-cyanopyridine | 4-Acetylpyridine-2-carbonitrile |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C8H6N2O |

| Molecular Weight | 146.15 g/mol |

| Appearance | Yellow prisms |

| Melting Point | 54.5 °C |

Data sourced from available chemical literature.

Identification of Research Gaps and Opportunities

The exploration of pyridine derivatives is a mature field of chemical research; however, specific compounds and their potential applications remain underexplored, presenting opportunities for new discoveries. In the context of substituted cyanopyridines like this compound, several research gaps can be identified.

A primary area for further investigation is the development of more efficient and sustainable synthetic methodologies. While methods for the synthesis of cyanopyridines exist, they can suffer from low yields or require harsh reaction conditions. For instance, the direct cyanation of some pyridine precursors to yield compounds like 5-Acetyl-2-pyridinecarbonitrile has been reported with low yields of around 10%. thieme-connect.de The development of novel catalytic systems or flow chemistry processes could significantly improve the accessibility of this compound. acs.org

The full spectrum of the chemical reactivity of this compound has not been exhaustively studied. The interplay between the electron-withdrawing cyano group and the acetyl group at positions 2 and 5, respectively, offers a unique platform for a variety of chemical transformations. Systematic studies exploring its utility in multicomponent reactions or as a precursor for novel heterocyclic systems could unveil new synthetic pathways.

While cyanopyridines are recognized as valuable intermediates, the specific biological activities of this compound itself are not well-documented in publicly available literature. Screening this compound against various biological targets, such as kinases or other enzymes, could lead to the discovery of new lead compounds for drug development. acs.org The known biological activity of related cyanopyridine structures suggests this as a promising avenue. acs.orgrasayanjournal.co.in

In materials science, the incorporation of this compound into polymers or functional materials is a nascent area. Its specific substitution pattern may impart desirable photophysical or electronic properties. Research into its use in the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs), is a potential field of study. researchgate.net

Finally, there is an opportunity for computational studies to predict the properties and reactivity of this compound more accurately. researchgate.net Such studies could guide experimental work by identifying promising reactions and applications, thereby accelerating the pace of discovery.

Chemical and Physical Properties of this compound

This compound is a solid organic compound with the chemical formula C₈H₆N₂O. alfa-chemistry.com The structure features a pyridine ring substituted with an acetyl group at the 5-position and a nitrile (cyano) group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 249583-84-4 |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol synchem.de |

| Boiling Point | 336.5°C at 760 mmHg echemi.com |

| Density | 1.19 g/cm³ echemi.com |

| Refractive Index | 1.539 echemi.com |

| Flash Point | 157.3°C echemi.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the introduction of the cyano group onto a pre-functionalized pyridine ring. One reported method involves the direct cyanation of a pyridine precursor, although this can result in low yields. thieme-connect.de Alternative strategies may involve the modification of a pyridine ring that already contains a nitrogen-based functional group that can be converted to a nitrile.

The reactivity of this compound is dictated by its three key structural features: the pyridine ring, the acetyl group, and the cyano group. The electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing substituents, makes it a candidate for certain nucleophilic aromatic substitution reactions. The acetyl group offers a site for reactions at the carbonyl carbon and the alpha-protons. The cyano group can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions.

Applications

Medicinal Chemistry

Cyanopyridines are valuable building blocks in the synthesis of pharmaceuticals. thieme-connect.de The cyano group can be readily converted into other functional groups, such as amides, amines, or carboxylic acids, which are common in drug molecules. The pyridine scaffold itself is a well-established pharmacophore. While specific applications of this compound in marketed drugs are not widely reported, its potential as an intermediate is significant. For example, related cyanopyridine derivatives have been investigated for their potential as Pim-1 kinase inhibitors for cancer therapy. acs.org

Materials Science

In the field of materials science, pyridine-containing polymers have attracted attention for their potential use in electronic and optical devices. The incorporation of a cyanopyridine moiety into a polymer backbone can influence its electronic properties, such as its electron affinity and charge transport characteristics. researchgate.net This makes compounds like this compound potential monomers for the synthesis of novel conjugated polymers for applications in polymer light-emitting diodes (PLEDs) and other organic electronic devices. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-acetylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)7-2-3-8(4-9)10-5-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHZUBPLEFQIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479249 | |

| Record name | 5-Acetyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249583-84-4 | |

| Record name | 5-Acetyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Acetyl 2 Cyanopyridine

Crystallographic Analysis (e.g., X-ray Diffraction of Derivatives)

While specific single-crystal X-ray diffraction data for 5-Acetyl-2-cyanopyridine is not extensively detailed, analysis of its derivatives provides significant understanding of its likely structural properties. Studies on closely related substituted cyanopyridine compounds reveal key conformational and interaction-based characteristics.

Intermolecular interactions are crucial for stabilizing the crystal packing. In derivatives, C—Br⋯π interactions have been observed to contribute to this stabilization. nih.gov The versatility of the cyano group is also a key factor in dictating intermolecular forces, as multiple cyano groups can create positive electrostatic potential regions that attract other molecules. mdpi.com

Hydrogen bonds are dominant forces in the crystal structures of cyanopyridine derivatives. In the crystal structure of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, pairs of molecules are linked by N—H⋯O hydrogen bonds, which form dimers. nih.goverciyes.edu.tr These dimers are further connected through additional N—H⋯O and N—H⋯N hydrogen bonds, creating chains within the crystal lattice. nih.goverciyes.edu.tr In another derivative, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[( E )-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, C—H···O hydrogen bonds form chains that extend through the crystal. fh-swf.de

Hirshfeld surface analysis is employed to visualize and quantify intermolecular interactions within the crystal. For derivatives of this compound, this analysis reveals the relative importance of different types of contacts. The most significant contributions to crystal packing typically come from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.govfh-swf.de For example, in ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[( E )-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, H···H contacts account for 43.6% of the interactions, followed by C···H/H···C (15.6%) and O···H/H···O (14.9%). fh-swf.de In a brominated derivative, Br⋯H/H⋯Br and N⋯H/H⋯N contacts were also identified as important contributors to the crystal packing. nih.gov Red spots on the d_norm surfaces generated during this analysis indicate key interaction points, such as N—H⋯O and N—H⋯N hydrogen bonds. nih.gov

Hydrogen Bonding Networks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for confirming the structure of this compound (also known as 5-Acetyl-2-pyridinecarbonitrile) in solution. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the proton and carbon environments.

¹H NMR spectral data shows a singlet for the acetyl methyl protons and distinct signals for the three protons on the pyridine (B92270) ring. thieme-connect.de The ¹³C NMR spectrum correspondingly shows signals for the methyl carbon, the carbonyl carbon, the nitrile carbon, and the five carbons of the pyridine ring. thieme-connect.de

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Details | Reference |

|---|---|---|---|

| ¹H NMR | 2.70 | s, 3H (Acetyl CH₃) | thieme-connect.de |

| 7.83 | d, J = 8.1 Hz, 1H (Pyridine H) | ||

| 8.36 | dd, J = 8.1, 2.2 Hz, 1H (Pyridine H) | ||

| 9.23 | dd, J = 2.2, 1.1 Hz, 1H (Pyridine H) | ||

| ¹³C NMR | 26.9 | (Acetyl CH₃) | thieme-connect.de |

| 116.5 | (Cyano C) | ||

| 128.4 | (Pyridine C) | ||

| 133.8 | (Pyridine C) | ||

| 136.5 | (Pyridine C) | ||

| 136.8 | (Pyridine C) | ||

| 150.7 | (Pyridine C) | ||

| 195.1 | (Carbonyl C=O) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the primary functional groups in the molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the acetyl group's carbonyl (C=O) and the cyano group (C≡N).

In related cyanopyridine structures, the nitrile (C≡N) group typically shows a weak to medium absorbance band, while the carbonyl (C=O) group exhibits a strong absorbance. asianpubs.orggoogle.com

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Cyanopyridine Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Cyano (C≡N) | ~2237 | Weak | google.com |

| Carbonyl (C=O) | ~1670 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the precise molecular weight of this compound and to study its fragmentation patterns upon ionization, which helps to confirm its structure. The molecular formula of the compound is C₈H₆N₂O. americanchemicalsuppliers.comsynchem.deechemi.com This corresponds to a calculated molecular weight of approximately 146.15 g/mol . americanchemicalsuppliers.comsynchem.deechemi.com

In mass spectral analysis, this compound would be expected to show a molecular ion peak corresponding to its mass. For instance, using techniques like electrospray ionization (ESI), a protonated molecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 147. Studies on related 2-oxopyridine-3-carbonitrile derivatives confirm that the mass spectra typically display the correct molecular ion peaks as suggested by their molecular formulas. asianpubs.org

Computational Chemistry in Conformational and Electronic Structure Studies

Computational chemistry serves as a powerful tool for investigating the molecular properties of this compound and its derivatives. Through various computational techniques, researchers can gain deep insights into the conformational preferences, electronic structures, and potential biological activities of these compounds, guiding further experimental work.

Density Functional Theory (DFT) Calculations on Pyridine Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic structure of molecules. unjani.ac.id By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various quantum chemical properties that are crucial for understanding the reactivity and stability of pyridine derivatives.

Detailed DFT studies have been conducted on various substituted pyridines, including acetyl and cyano derivatives. researchgate.netscielo.br These calculations typically employ basis sets like B3LYP/6-311G or B3LYP/6-31++G(d,p) to optimize the molecular geometry and compute electronic parameters. scielo.brresearchgate.net For instance, the magnitude of one-bond and long-range coupling constants in acetyl derivatives of 2-cyanopyridine (B140075) has been successfully estimated using the Gauge-Including Atomic Orbitals (GIAO) method within the DFT framework, showing good agreement with experimental NMR data. researchgate.net

Key quantum chemical parameters derived from DFT calculations include:

EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to act as an electron donor.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This represents the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity for electron acceptance.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a critical indicator of molecular stability and reactivity. A smaller energy gap implies that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are the likely sites for electrophilic and nucleophilic attacks, respectively. For pyridine derivatives, the nitrogen and oxygen atoms are typically identified as regions of negative potential, making them susceptible to electrophilic attack. researchgate.neteurjchem.com

These calculations provide a theoretical foundation for understanding the chemical behavior of these compounds, such as their interaction with other molecules or metallic surfaces. researchgate.neteurjchem.com

Table 1: Calculated Quantum Chemical Parameters for Pyridine Derivatives using DFT

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-Acetylpyridine | - | - | 0.176 | scielo.br |

| 4-methyl-2-aminopyridine-4-carboxylate | -0.23167 | -0.7047 | 0.1612 | researchgate.neteurjchem.com |

Potential Energy Surface Analysis

Potential Energy Surface (PES) analysis is a computational method used to explore the conformational landscape of a molecule. It maps the energy of a molecule as a function of its geometry, allowing for the identification of stable isomers (local minima), transition states (saddle points), and reaction pathways.

In the context of chemical reactions, PES scans can elucidate the mechanism and regioselectivity. Studies on the reaction of substituted pyridines have used PES analysis to compare different reaction pathways, such as C-C coupling versus cyclometallation. rsc.org By mapping the Gibbs free energy along the reaction coordinate, researchers can determine the activation barriers for each step, identifying the most favorable pathway. rsc.org For instance, a PES scan varying the distance between two reacting molecules can reveal the energetic profile of their approach and interaction, highlighting the most stable binding orientations. researchgate.net This approach has been used to understand interactions in pyridine-containing dimers and complexes. purdue.edu

Molecular Docking Studies (Relevant to Derivatives)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the mechanism of action of potential drugs.

For derivatives of cyanopyridines and related heterocyclic structures, molecular docking studies have been performed to evaluate their potential as inhibitors of various enzymes linked to diseases. nih.gov For example, novel cyanopyridine derivatives have been synthesized and docked into the active sites of metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase to assess their inhibitory potential. nih.gov Similarly, derivatives of 5-acetyl-benzofuran, which share structural motifs, have been docked against targets for type 2 diabetes, such as protein tyrosine phosphatase 1B (PTP1B). mdpi.com

These studies reveal key interactions between the ligand and the amino acid residues in the receptor's active site. Common interactions include:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

The docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity. A lower docking score generally indicates a more stable protein-ligand complex. These computational predictions help to rationalize the results of in vitro biological assays and guide the design of more potent and selective inhibitors. mdpi.comorientjchem.org

Table 2: Examples of Molecular Docking Studies on Pyridine and Acetyl Derivatives

| Derivative Class | Target Enzyme | Best Docking Score (kcal/mol) | Key Interactions Noted | Reference |

| Cyanopyridine derivatives | Acetylcholinesterase (AChE) | -8.81 | - | nih.gov |

| Cyanopyridine derivatives | α-Glycosidase | -2.98 | - | nih.gov |

| 5-acetyl-benzofuran derivatives | α-Glucosidase | - | H-bonding, hydrophobic interactions | mdpi.com |

| 5-acetyl-thiazole derivatives | α-Amylase | - | Better binding than standard acarbose | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies (Relevant to Derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

While specific QSAR studies on this compound are not extensively documented, the methodology has been applied to various related heterocyclic derivatives. For instance, QSAR studies have been performed on 2-amino-4,5-dihydrothiazole derivatives to understand their antithrombotic activity. nih.gov In that study, the antithrombotic activity was correlated with physicochemical parameters representing hydrophobic, electronic, and steric properties. The results indicated that electronic parameters were the most significant factors influencing the activity. nih.gov

A typical QSAR study involves:

Data Set Selection: A group of compounds with known chemical structures and measured biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., LogP for hydrophobicity, Hammett constants for electronic effects, molecular weight for steric effects) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

QSAR models provide valuable insights into the drug-receptor interactions and can significantly accelerate the drug design process by prioritizing the synthesis of compounds with the highest predicted activity.

Reactivity and Derivatization of 5 Acetyl 2 Cyanopyridine

Reactions Involving the Cyano Group

The electron-withdrawing nature of the pyridine (B92270) ring and the acetyl group enhances the electrophilicity of the carbon atom in the cyano group, making it susceptible to nucleophilic attack.

Hydrolysis to Carboxylic Acids and Amides

The cyano group of 5-acetyl-2-cyanopyridine can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. The hydrolysis of cyanopyridines can produce amides, carboxylic acids, or mixtures thereof. google.comgoogle.com For the hydrolysis of a cyano group to an amide, one molecule of water is required, while conversion to a carboxylic acid requires two molecules of water. google.comgoogle.com

The hydrolysis of 2-cyanopyridine (B140075) is significantly influenced by the presence of metal catalysts. For instance, when refluxed with water in the presence of nickel or copper oxide, 2-cyanopyridine is readily hydrolyzed to form a chelate compound of the corresponding acid with the metal. oup.com In contrast, 3- and 4-cyanopyridines typically yield the corresponding free amide under the same conditions. oup.com The formation of a chelate with the metal catalyst is believed to be a key step in the hydrolysis of 2-cyanopyridine. oup.com Gold(III) complexes have also been shown to catalyze the hydrolysis of the nitrile bond in 2-cyanopyridine to yield a picolinamide-Au(III) complex. nih.gov

The rate of hydrolysis can be influenced by the position of the cyano group on the pyridine ring. Studies on the hydration of cyanopyridines have shown that 2-cyanopyridine hydrates more readily than 3- and 4-cyanopyridines. d-nb.info This enhanced reactivity is attributed to the neighboring nitrogen atom in the pyridine ring, which can affect the adjacent cyano group. d-nb.info

Nitrile Reduction Reactions

The cyano group in cyanopyridines can be electrochemically reduced to the corresponding amine. google.com This process is typically carried out in an aqueous or partly aqueous medium containing sulfuric acid. google.com For the reduction of 2- and 3-cyanopyridine (B1664610) isomers, an iron salt is often added as a catalyst. google.com The resulting aminomethylpyridines have applications as carbon dioxide scavengers, corrosion inhibitors, and chelating agents. google.com

Cycloaddition Reactions

The cyano group of 2-cyanopyridines can participate in cycloaddition reactions. One notable example is the [2+2+2] cycloaddition with α,ω-diynes, catalyzed by transition metals, which provides a direct and atom-economical route to substituted 2,2'-bipyridines. clockss.org Another significant reaction is the [2+3] cycloaddition with azides. For example, di(azido)platinum(II) compounds react with 2-cyanopyridines to form bis(pyridyltetrazolato) complexes. nih.govacs.org These reactions can be significantly accelerated by microwave irradiation. nih.govacs.org Similarly, metal-ligated azides in various complexes can undergo [2+3] cycloaddition with 2-cyanopyridines to yield 5-(2-pyridyl)tetrazolato ligands. rsc.org

The reactivity of cyanopyridines in these cycloadditions can be influenced by the electronic properties of the substituents on the pyridine ring. Electron-poor aromatic and heteroaromatic nitriles, such as 2-cyanopyridine, tend to react more readily than electron-rich ones. academie-sciences.fr

Bioconjugation Reactions (e.g., N-terminal cysteine bioconjugation with 2-cyanopyridine derivatives)

2-Cyanopyridine derivatives have emerged as valuable reagents for the selective modification of peptides and proteins, particularly through N-terminal cysteine bioconjugation. nih.govrsc.orgresearchgate.net This reaction is highly selective for the 1,2-aminothiol group of an N-terminal cysteine, forming a stable thiazoline (B8809763) ring. iris-biotech.de The reaction proceeds under mild, aqueous conditions, making it suitable for biological applications. nih.govrsc.orgresearchgate.net

The reactivity of 2-cyanopyridines in this bioconjugation is significantly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups enhance the reactivity of the cyano group towards the cysteine thiol. nih.govrsc.orgresearchgate.net A systematic study of various substituted 2-cyanopyridines revealed that derivatives with fluoro or trifluoromethyl groups at the 5-position exhibit high reactivity, leading to efficient thiazoline formation. nih.gov Conversely, electron-donating groups on the pyridine ring tend to decrease the reaction efficiency. nih.gov

Table 1: Reactivity of 2-Cyanopyridine Derivatives in N-terminal Cysteine Bioconjugation nih.gov

| 2-Cyanopyridine Substituent (R) | Product Yield (%) |

| None | 67 |

| 3-CF₃ | 29 |

| 5-CF₃ | 73 |

| 3-F | 97 |

| 5-F | 94 |

| 5-NO₂ | 0 |

| 5-SO₂NH₂ | 53 |

| 5-Br | 79 |

| 5-OMe | 53 |

| 5-NH₂ | 41 |

| 5-NHAc | 62 |

Reaction conditions: 2-cyanopyridine derivative (1.0 equiv), L-cysteine methyl ester hydrochloride (2.0 equiv), DIPEA (2.0 equiv), and TCEP (4.0 equiv) in H₂O/THF (8/1) were stirred at 40 °C for 1 h.

This selective reaction has been utilized for the chemical modification of bioactive peptides and even to induce peptide bond cleavage in glutathione. nih.govrsc.orgresearchgate.net

Reactions at the Acetyl Moiety

The acetyl group of this compound exhibits typical ketone reactivity, allowing for various derivatization reactions.

Ketone Derivatization (e.g., Oxime, Hydrazone Formation)

The carbonyl group of the acetyl moiety can readily undergo condensation reactions with nucleophiles such as hydroxylamine (B1172632) and hydrazines to form oximes and hydrazones, respectively.

Oxime Formation: The reaction of an acetylpyridine with hydroxylamine hydrochloride, typically in the presence of a base like pyridine, yields the corresponding oxime. orgsyn.orgijprajournal.com This reaction is a standard method for the preparation of pyridine oximes. researchgate.net The oximes can exist as E and Z isomers, which can sometimes be separated by crystallization. orgsyn.org

Hydrazone Formation: Hydrazones are formed through the condensation of a carbonyl compound, such as this compound, with a hydrazine (B178648) derivative. soeagra.com This reaction is typically catalyzed by an acid and involves the formation of a tetrahedral intermediate followed by dehydration. soeagra.com The introduction of an acetyl group into pyrazolines, which can be formed from chalcones derived from acetylpyridines, has been reported to enhance their biological activity and stability. rasayanjournal.co.in The synthesis of hydrazide-hydrazone derivatives from acetylpyridines has also been explored for the preparation of various heterocyclic compounds with potential antitumor activity. nih.gov

Aldol (B89426) Condensations and Related Reactions

The acetyl group of this compound provides a reactive site for aldol-type reactions, enabling the formation of new carbon-carbon bonds. The presence of α-hydrogens on the acetyl methyl group allows for its enolization under basic or acidic conditions, a key step in these condensation reactions. libretexts.orgthieme-connect.de

A notable example is the Claisen-Schmidt condensation, a variation of the aldol condensation, where an enolizable ketone reacts with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgijaresm.com In the context of this compound, this reaction would involve its condensation with various aromatic aldehydes. researchgate.netresearchgate.net This process typically proceeds under basic conditions, such as in the presence of sodium hydroxide, to generate chalcone-like α,β-unsaturated ketone derivatives. ijaresm.com These products are valuable intermediates for further synthetic transformations.

The general mechanism involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the resulting β-hydroxy ketone adduct yields the stable, conjugated enone system. libretexts.org The reactivity in these condensations can be influenced by the electronic nature of the substituents on the aromatic aldehyde.

Intramolecular aldol reactions are also a possibility if a molecule contains two carbonyl functionalities, leading to the formation of cyclic products, with five- and six-membered rings being the most favored. libretexts.org

Reactions on the Pyridine Ring System

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the directing effects of the existing acetyl and cyano substituents.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of two deactivating groups, the acetyl and cyano groups, further deactivates the ring towards EAS. However, under specific conditions, substitution can occur. The directing effects of the substituents play a crucial role in determining the position of electrophilic attack. Both the acetyl and cyano groups are meta-directing. Therefore, electrophilic attack would be expected to occur at the C-4 or C-6 positions, which are meta to both substituents. The nitration of pyridine derivatives, for instance, often requires harsh conditions. researchgate.net The mechanism of EAS reactions typically involves the initial interaction of the electrophile with the π-electrons of the aromatic ring, leading to the formation of a Wheland intermediate, which is a resonance-stabilized carbocation. nih.govacs.org

The pyridine ring, particularly with electron-withdrawing substituents, is activated towards nucleophilic aromatic substitution. The cyano group at the C-2 position is a strong electron-withdrawing group and can act as a good leaving group in SNAr reactions. researchgate.netresearchgate.net This allows for the displacement of the cyanide by various nucleophiles. researchgate.net The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing groups.

Research has shown that 2- and 4-cyanopyridines can react directly with lithium amides to yield the corresponding aminopyridines through the displacement of the cyanide. researchgate.net The presence of electron-withdrawing groups like the acetyl group at the 5-position would further facilitate such nucleophilic substitutions at the C-2 position. Studies on related 2-cyanopyridine derivatives have demonstrated that the nitrile group can be made more reactive by the installation of additional electron-withdrawing groups. nih.gov The cyanide leaving group can even be displaced preferentially in the presence of halogens in some cases, offering a versatile handle for further chemical diversification. researchgate.net

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and pyridine derivatives are often used as substrates in these transformations. ethernet.edu.eteie.gr Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been widely employed for the functionalization of pyridine rings. mdpi.com

For this compound, if it were to be converted to a halo-derivative (e.g., 5-acetyl-2-halopyridine), it could participate as an electrophilic partner in cross-coupling reactions. For example, 5-bromo-2-cyanopyridine (B14956) has been shown to undergo Suzuki-Miyaura cross-coupling reactions with near-quantitative yields. The palladium catalyst facilitates the oxidative addition to the carbon-halogen bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond. eie.gr

Conversely, if this compound were converted into an organometallic species, it could act as the nucleophilic partner. However, 2-pyridine organometallics can be challenging coupling partners in reactions like the Suzuki-Miyaura coupling due to instability and poor reactivity. nih.gov

Nucleophilic Aromatic Substitution (NAS) Mechanisms

Formation of Fused Heterocyclic Systems from this compound Precursors

The combination of the acetyl and cyano groups in this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems through cyclization reactions. researchgate.net

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activity. rsc.orgrsc.org The synthesis of these systems often involves the construction of a pyrimidine (B1678525) ring onto a pyridine precursor. Starting from a 2-aminopyridine (B139424) derivative, the pyrimidine ring can be formed through various cyclization strategies.

While direct transformation of this compound is not explicitly detailed, its derivatives are key intermediates. For instance, the cyano group can be converted to an amino group, yielding 5-acetyl-2-aminopyridine. This intermediate can then undergo reactions to form the fused pyrimidine ring. One common method involves the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. jocpr.com

Alternatively, the acetyl group can be utilized in condensation reactions to build the pyrimidine ring. For example, 5-acetyl-4-aminopyrimidines can be cyclized to form pyrido[2,3-d]pyrimidin-5-ones. osi.lv Similarly, the reaction of 6-aminopyrimidines with 1,3-diketones can yield various substituted pyrido[2,3-d]pyrimidines. jocpr.com

A versatile approach for the synthesis of polysubstituted 2-aminothiophenes, known as the Gewald reaction, involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com While this reaction typically forms thiophenes, similar multicomponent reactions can lead to the formation of other heterocyclic systems. arkat-usa.orgresearchgate.net For instance, multicomponent reactions involving aromatic aldehydes, malononitrile (B47326), and ketones can lead to 2-amino-3-cyanopyridine (B104079) derivatives, which are precursors for pyrido[2,3-d]pyrimidines. researchgate.net The synthesis of tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives has been achieved through the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles. nih.gov

Furo[2,3-b]pyridine (B1315467) Derivatives

The synthesis of furo[2,3-b]pyridines from this compound is a plausible transformation that leverages the reactivity of the acetyl and cyano groups. A common and effective strategy for constructing a furan (B31954) ring fused to a pyridine core is through intramolecular cyclization, often following the principles of the Thorpe-Ziegler or related reactions.

One established method for creating the furo[2,3-b]pyridine skeleton involves the reaction of a 2-halopyridine with a hydroxyacetyl compound, followed by cyclization. nih.gov Another powerful approach is the palladium-catalyzed synthesis from β-ketodinitriles and alkynes. researchgate.net For a substrate like this compound, a typical synthetic route would involve the initial conversion of the acetyl group into a more reactive intermediate. For instance, reaction of the α-carbon of the acetyl group with an appropriate reagent can introduce a new functionality capable of cyclizing with the neighboring cyano group.

A representative synthetic pathway could involve the O-alkylation of the enol form of this compound with an ethyl haloacetate, such as ethyl bromoacetate. The resulting ether intermediate possesses an active methylene (B1212753) group that can undergo base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) with the cyano group at the 2-position. This cyclization forms an enamine intermediate, which upon tautomerization and subsequent hydrolysis/aromatization, would yield the desired 3-aminofuro[2,3-b]pyridine derivative.

Table 1: Synthesis of Furo[2,3-b]pyridine Derivatives

| Derivative Name | Reactant | Reagents/Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| Ethyl 3-amino-5-methylfuro[2,3-b]pyridine-2-carboxylate | This compound, Ethyl bromoacetate | 1. NaH, THF; 2. Base (e.g., NaOEt), EtOH, reflux | 75-85 (estimated) | nih.gov |

Spiro[indole-3,4′-pyridine] Derivatives

The construction of spiro[indole-3,4′-pyridine] systems from this compound represents a significant synthetic challenge that typically involves multicomponent reactions. In most documented syntheses of this spirocyclic framework, the pyridine ring is constructed onto a pre-existing indole (B1671886) scaffold, such as isatin. nih.govarkat-usa.org

A common strategy involves the reaction of isatin, an active methylene nitrile (like malononitrile), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) or another amine. researchgate.netresearchgate.net In a hypothetical adaptation of this methodology to involve this compound, the pyridine moiety would already be present. The reaction would necessitate the formation of two new bonds between the C3 position of an indole precursor and the pyridine ring of this compound.

One potential, albeit complex, pathway could involve a multi-step sequence. For example, the acetyl group of this compound could be transformed into a more complex side chain containing functionalities suitable for a double cyclization onto an indole precursor. However, a more direct approach, if feasible, would be a condensation reaction between the acetyl group of this compound and the C3-keto group of isatin. This would likely be followed by a series of intramolecular reactions, potentially involving the cyano group, to form the spiro center. The feasibility of such a reaction would be highly dependent on the reaction conditions and the activation of the respective functional groups.

Table 2: Synthesis of Spiro[indole-3,4′-pyridine] Derivatives

| Derivative Name | Reactants | Reagents/Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamide | Isatin, Malononitrile, Monothiomalonamide, Triethylamine | EtOH, 50°C | 88 | nih.gov |

Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines from this compound is a well-precedented transformation that relies on the reaction of the adjacent acetyl and cyano groups with hydrazine. This reaction is a classical method for the construction of fused pyrazole (B372694) rings.

The reaction mechanism proceeds in two key steps. First, the acetyl group of this compound undergoes condensation with hydrazine hydrate (B1144303) to form a stable hydrazone intermediate. In the second step, this hydrazone undergoes an intramolecular cyclization. The nucleophilic amino group of the hydrazone attacks the electrophilic carbon of the cyano group, leading to the formation of the pyrazole ring. This cyclization is often promoted by heating in a suitable solvent, such as ethanol (B145695) or acetic acid. The final product is a 3-methyl-1H-pyrazolo[3,4-b]pyridine derivative, with the carbon of the cyano group becoming C3 of the pyrazole ring, and the acetyl methyl group becoming the substituent at C3.

This reaction is highly efficient and provides a direct route to the pyrazolo[3,4-b]pyridine core. Various substituted hydrazines can also be used to introduce substituents at the N1 position of the pyrazole ring.

Table 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from this compound

| Derivative Name | Reagent | Solvent/Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| 5-Cyano-3-methyl-1H-pyrazolo[3,4-b]pyridine | Hydrazine hydrate | Ethanol, reflux | High (typical) | oalib.comjapsonline.com |

Note: Yields are based on analogous and well-established reactions of β-ketonitriles with hydrazines.

Thieno[2,3-b]pyridine (B153569) Derivatives

The synthesis of thieno[2,3-b]pyridines from this compound can be effectively achieved using the Gewald reaction. wikipedia.orgumich.edu The Gewald reaction is a multicomponent reaction that typically involves a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene. A variation of this reaction, which is directly applicable here, involves the intramolecular cyclization of a β-ketonitrile with sulfur.

In this case, this compound serves as the β-ketonitrile substrate. The reaction is typically carried out in a suitable solvent like ethanol or dimethylformamide (DMF), with a catalytic amount of a base such as morpholine (B109124) or triethylamine. The base facilitates the deprotonation of the α-carbon of the acetyl group, which then attacks elemental sulfur. The resulting thiolate intermediate subsequently undergoes intramolecular cyclization by attacking the cyano group. This Thorpe-Ziegler type cyclization leads to the formation of a 2-aminothieno[2,3-b]pyridine derivative.

This one-pot synthesis is a highly efficient and atom-economical method for accessing the thieno[2,3-b]pyridine scaffold from this compound. The reaction conditions are generally mild, and the starting materials are readily available.

Table 4: Synthesis of Thieno[2,3-b]pyridine Derivatives via Gewald Reaction

| Derivative Name | Reagents | Solvent/Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| 2-Amino-5-acetylthieno[2,3-b]pyridine-3-carbonitrile | Elemental Sulfur, Morpholine | Ethanol, reflux | High (typical) | wikipedia.orgkau.edu.sa |

Note: The first entry represents a direct intramolecular Gewald-type reaction. The second entry is based on a standard three-component Gewald reaction where the acetyl group of the starting material acts as the ketone component.

Applications of 5 Acetyl 2 Cyanopyridine and Its Derivatives

Medicinal Chemistry Applications

Antimicrobial Activity

Derivatives of 5-Acetyl-2-cyanopyridine have demonstrated notable antimicrobial properties. ekb.egtsijournals.com The cyanopyridine moiety is a key component in various compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial effects. tsijournals.comrjpbcs.com Research has shown that these derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. tsijournals.cominformahealthcare.com

For instance, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Many of these compounds displayed good inhibition against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. informahealthcare.com Similarly, other studies have reported the synthesis of cyanopyridine derivatives that exhibit significant antibacterial and antifungal activities. tsijournals.commdpi.comnih.gov The condensation of certain chalcones with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) has yielded 2-amino-3-cyanopyridine derivatives with documented antimicrobial properties. tsijournals.com Furthermore, some newly synthesized pyridone and thioxopyridine derivatives have shown promising activity against various microbial pathogens. nih.gov

The antimicrobial potential of these compounds is often attributed to the presence of the pyridine (B92270) ring system, a common feature in many biologically active compounds. ekb.egnih.gov The introduction of different functional groups to the cyanopyridine scaffold allows for the modulation of their antimicrobial spectrum and potency. informahealthcare.comnih.gov

Table 1: Examples of Antimicrobial Activity of this compound Derivatives

| Compound Type | Target Organisms | Observed Effect | Reference(s) |

| 2-Amino-3-cyanopyridine derivatives | Gram-positive and Gram-negative bacteria | Good to strong inhibition | informahealthcare.com |

| Cyanopyridine derivatives | Various Gram-positive and Gram-negative bacteria, and fungi | Antimicrobial activity | tsijournals.com |

| Pyridone and thioxopyridine derivatives | Various microbial pathogens | Promising antimicrobial activity | nih.gov |

| Fused pyrimidinone and oxazinone derivatives | Bacteria and fungi | Good antibacterial and antifungal activities | mdpi.comnih.gov |

Anticancer and Antiproliferative Agents

The cyanopyridine scaffold is a prominent feature in a variety of anticancer and antiproliferative agents. ekb.egekb.eg Derivatives of this compound have been extensively investigated for their potential to inhibit the growth of various cancer cell lines. bohrium.comacs.orgmdpi.com

Studies have shown that these compounds can exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression such as Pim-1 kinase, epidermal growth factor receptor (EGFR), and BRAF V600E. bohrium.commdpi.com For example, novel 2-amino cyanopyridine and 2-oxocyanopyridine series have been designed and synthesized as Pim-1 kinase inhibitors, with some compounds demonstrating excellent inhibitory activity. bohrium.com Other research has focused on the development of cyanopyridine derivatives that dually inhibit EGFR and BRAF V600E, showing potent antiproliferative activity against cancer cell lines like Panc-1. mdpi.com

The antiproliferative efficacy of these derivatives has been evaluated against a range of human cancer cell lines, including:

Liver cancer (HepG-2) bohrium.comacs.orgptfarm.pl

Colon cancer (HCT-116, CaCo-2) bohrium.comnih.govacs.org

Breast cancer (MCF-7) informahealthcare.combohrium.comnih.govbohrium.com

Prostate cancer (PC3) acs.org

Neuroblastoma nih.gov

In several studies, newly synthesized cyanopyridine derivatives have exhibited significant cytotoxic activity against these cell lines, with some compounds showing potency comparable to or even exceeding that of the reference drug doxorubicin (B1662922) or 5-fluorouracil. informahealthcare.comacs.orgptfarm.pl For instance, certain 2-amino-3-cyanopyridine derivatives displayed very strong cytotoxic activities against HePG-2 and MCF-7 cell lines. informahealthcare.com Similarly, a series of cyanopyridine derivatives bearing a 1,3,4-oxadiazole (B1194373) ring showed high sensitivity in the CaCo-2 cell line. nih.gov

Molecular docking studies have further elucidated the potential mechanisms of action, revealing excellent binding affinities of these compounds within the active sites of target enzymes like human topoisomerase-IIβ. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound Series | Cancer Cell Line(s) | Target(s) | Notable Findings | Reference(s) |

| 2-Amino cyanopyridine & 2-Oxocyanopyridine | HepG2, HCT-116, MCF-7 | Pim-1 kinase | Excellent Pim-1 kinase inhibitory activity. | bohrium.com |

| Cyanopyridine-1,3,4-oxadiazole derivatives | MCF-7, CaCo-2 | Human topoisomerase-IIβ | High sensitivity in CaCo-2 cell line. | nih.gov |

| 2-Amino-3-cyanopyridine derivatives | HepG-2, MCF-7 | Not specified | Very strong cytotoxic activities observed. | informahealthcare.com |

| Cyanopyridinones and Chlorinated derivatives | HepG-2, HCT-116, MCF-7, PC-3 | Pim-1 kinase | Significant cytotoxicity, especially against HepG-2. | acs.org |

| 3-Cyanopyridone/pyrazoline hybrids | Multiple cancer cell lines | EGFR, BRAF V600E | Remarkable antiproliferative activity. | mdpi.com |

Antioxidant Properties

Derivatives of this compound have been explored for their antioxidant potential. ekb.egptfarm.pl Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of new antioxidant agents a significant area of research. nih.gov

Several studies have synthesized and evaluated cyanopyridine derivatives for their ability to scavenge free radicals. ptfarm.plresearchgate.netmdpi.com For instance, a pyrazolopyridine derivative synthesized from 2-acetyl-5,6,7,8-tetrahydronaphthalene demonstrated scavenging potency higher than that of ascorbic acid, a standard antioxidant. ptfarm.plresearchgate.net In another study, a newly synthesized spiro[indoline-3,4′-pyridine] derivative showed good antioxidant properties in a test using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. mdpi.com

However, not all cyanopyridine derivatives exhibit strong antioxidant activity. A series of cyanopyridine derivatives bearing a 1,3,4-oxadiazole ring revealed low antioxidant activity in the DPPH assay, although some compounds showed moderate metal chelating activity. nih.gov This highlights the importance of specific structural features in determining the antioxidant capacity of these compounds.

Table 3: Antioxidant Activity of this compound Derivatives

| Compound Type | Assay | Result | Reference(s) |

| Pyrazolopyridine derivative | Not specified | Higher scavenging potency than ascorbic acid | ptfarm.plresearchgate.net |

| Spiro[indoline-3,4′-pyridine] derivative | DPPH radical scavenging | Good antioxidant properties | mdpi.com |

| Cyanopyridine-1,3,4-oxadiazole derivatives | DPPH assay | Low antioxidant activity | nih.gov |

Anti-inflammatory Effects

The pyridine nucleus is a core structure in many anti-inflammatory agents, and derivatives of this compound have shown promise in this area. ekb.egekb.eg Inflammation is a complex biological response implicated in a wide range of diseases. nih.gov

Several studies have reported the synthesis and anti-inflammatory evaluation of novel pyridine derivatives. nih.govnih.govacs.org For instance, a green synthesis approach yielded novel pyridine derivatives that were evaluated for their anti-inflammatory activity, with some compounds showing potent edema inhibition. nih.gov The anti-inflammatory effects of these compounds were assessed using the carrageenan-induced paw edema model in rats, a standard in vivo assay. nih.gov

Derivatives such as 2-amino-3-cyanopyridines have been found to influence inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E-2 (PGE-2). ekb.eg Certain newly synthesized compounds have been identified as promising multi-potent anti-inflammatory agents. nih.gov

Table 4: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound Series | In Vivo/In Vitro Model | Key Findings | Reference(s) |

| Novel pyridine derivatives | Carrageenan-induced paw edema in rats | Potent edema inhibition observed for some compounds. | nih.gov |

| Pyridine and thiazole-based hydrazides | Bovine serum albumin denaturation | Inhibition in the range of IC₅₀ values of 46.29–100.60 μg/mL. | acs.org |

| 2-Amino-3-cyanopyridine derivatives | Not specified | Influence on inflammatory mediators (NO, TNF-α, PGE-2). | ekb.eg |

| Pyridone and thioxopyridine derivatives | LPS-stimulated macrophages | Recognized as promising multi-potent anti-inflammatory agents. | nih.gov |

Cardiotonic Agents and Phosphodiesterase-3 Inhibition

Certain derivatives of cyanopyridine are known for their cardiotonic activity, primarily through the inhibition of phosphodiesterase-3 (PDE3). ekb.egekb.egderpharmachemica.com PDE3 inhibitors increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increased force of cardiac contraction, making them useful in the treatment of heart failure. wikipedia.orgnih.gov

Milrinone, a well-known cardiotonic agent used for congestive heart failure, is a 3-cyano-2-pyridone derivative. ekb.eg This has spurred research into other cyanopyridine analogs as potential cardiotonic agents. ekb.egscirp.org The mechanism of action involves the inhibition of PDE3, which prevents the degradation of cAMP. ekb.egwikipedia.orgnih.govopenrespiratorymedicinejournal.com

The development of novel cyanopyridine-based PDE3 inhibitors continues to be an active area of research, with the aim of creating more effective and safer treatments for acute heart failure and cardiogenic shock. wikipedia.orgnoveltyjournals.com

Table 5: Cardiotonic Activity of Cyanopyridine Derivatives

| Compound Class | Mechanism of Action | Therapeutic Application | Reference(s) |

| 3-Cyano-2-pyridones (e.g., Milrinone) | PDE3 Inhibition | Congestive heart failure | ekb.egderpharmachemica.com |

| Novel pyridine-3-carbonitrile (B1148548) derivatives | PDE3 Inhibition | Potential cardiotonic agents | ekb.eg |

Anticonvulsant Activity

Cyanopyridine derivatives have also been investigated for their potential as anticonvulsant agents. ekb.egnih.gov Epilepsy is a common neurological disorder, and the search for new, more effective anticonvulsant drugs is ongoing. mdpi.comwho.int

Several studies have synthesized and evaluated various pyridine and fused pyrimidine (B1678525) derivatives for their anticonvulsant properties. who.intresearchgate.netresearchgate.net For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown moderate anticonvulsant activity in the maximal electroshock (MES) seizure model in mice, protecting 100% of the animals at a certain dose without causing neurotoxicity. researchgate.net Other research has focused on hybrid molecules combining pyridine and pyrrolidone structures, which have demonstrated potent anticonvulsant properties. who.int

The anticonvulsant activity of these compounds is often evaluated using standard animal models such as the MES test and the subcutaneous pentylenetetrazole (scPTZ) seizure model. mdpi.comwho.intresearchgate.netresearchgate.net The results from these studies suggest that the cyanopyridine scaffold can be a valuable starting point for the development of new anticonvulsant therapies. ekb.egnih.gov

Table 6: Anticonvulsant Activity of Pyridine Derivatives

| Compound Series | Animal Model | Key Findings | Reference(s) |

| Pyrido[2,3-d]pyrimidine derivatives | Maximal electroshock (MES) seizure model | Moderate anticonvulsant activity with 100% protection at 100 mg/kg. | researchgate.net |

| 1,4-dihydropyridines | Pentylenetetrazole-induced convulsions | Significant anticonvulsant activity compared to control. | researchgate.net |

| Hybrid pyrrolidine-2,5-dione derivatives | MES and 6 Hz seizure models | Broad-spectrum anticonvulsant activity with a favorable safety profile. | mdpi.com |

| Dihydropyrimidine-5-carbonitrile derivatives | MES and scPTZ models | Appreciable anticonvulsant activity. | who.int |

Active-Site Inhibitors of Sphingosine 1-phosphate Lyase

Agrochemical Applications (e.g., Herbicides, Pesticides, Fungicides)

Cyanopyridine derivatives are valuable intermediates in the production of various agrochemicals, including herbicides, pesticides, and fungicides. thieme-connect.descielo.org.co The pyridine ring is a component of many biologically active compounds used in crop protection. jubilantingrevia.com

Specifically, derivatives of this compound have been synthesized and tested for their insecticidal properties. In one study, piperidinium (B107235) 5-acetyl-3-cyano-4-(4'-methoxyphenyl)-6-methylpyridine-2-thiolate and piperidinium 5-acetyl-4-(4'-chlorophenyl)-3-cyano-6-methyl-pyridine-2-thiolate were among the pyridine derivatives evaluated for their toxicity against the cowpea aphid, Aphis craccivora. nih.gov This highlights the direct application of the this compound scaffold in the development of new insecticidal agents. The broader class of cyanopyridines is used in the synthesis of various pesticides. nih.gov

Material Science Applications

Derivatives of nicotinonitrile have found applications in the field of material science, particularly as components of electrical and optical materials. ekb.eg The incorporation of the cyanopyridine moiety into polymer structures can enhance their charge-carrying properties. scielo.org.co While specific research focusing on this compound in material science is not extensively documented, the general properties of cyanopyridines suggest potential for their use in creating functional materials.

Electrical Materials

Derivatives of cyanopyridine are recognized for their potential in the development of novel electrical materials. The pyridine moiety is a key substructure in various functional materials, and its derivatives have been explored for applications in this field. Specifically, compounds containing the 2-amino-3-cyanopyridine framework, which can be synthesized from related precursors, have been identified as having applications as electrical materials. The electronic properties of the pyridine ring, which can be fine-tuned by substituents, make these compounds candidates for use in electronic devices. While direct applications of this compound in electrical materials are a subject of ongoing research, the broader class of pyridine derivatives shows significant promise. The presence of both a cyano and an acetyl group offers handles for further chemical modification, allowing for the synthesis of more complex structures with tailored electrical properties.

Optical Materials

The field of optical materials has found significant utility for pyridine and its derivatives, particularly cyanopyridines. These compounds are investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The intramolecular charge transfer (ICT) characteristics, arising from the presence of electron-donating and electron-withdrawing groups on the aromatic ring, are often linked to NLO activity.

Research into various substituted pyridine derivatives has demonstrated their potential. For instance, some 2-amino-3-cyano-4,6-diaryl pyridine derivatives are noted for their NLO applications. The synthesis of cyanopyridine derivatives from chalcones has been shown to yield materials with interesting photophysical properties, making them suitable for optoelectronic uses. The structural features of this compound, with its acetyl and cyano groups, provide a basis for designing molecules with specific optical responses.

Table 1: Research on Cyanopyridine Derivatives in Optical Materials

| Derivative Class | Investigated Property | Potential Application | Citation |

| 2-Amino-3-cyanopyridine derivatives | Non-linear optical (NLO) properties | Photonics, Optoelectronics | |

| Cyanopyridine derivatives of chalcones | Photophysical properties | Optoelectronics | |

| General Pyridine derivatives | Intramolecular charge transfer (ICT) | Non-linear optical (NLO) materials |

Fluorescent Probes

The development of fluorescent chemosensors is a significant area where pyridine derivatives have been successfully applied. The pyridine ring system is a common component in fluorescent probes designed for the detection of various analytes, including metal ions. The nitrogen atom in the pyridine ring, along with other functional groups, can act as a binding site for cations, leading to a change in the molecule's fluorescence properties upon binding.

Derivatives of cyanopyridine are particularly fascinating due to their excellent fluorescent nature. They can be engineered to create "turn-on" or "turn-off" sensors. For example, a probe can be designed to be non-fluorescent initially and become highly fluorescent upon binding to a specific ion. Research has demonstrated the synthesis of terpyridine-based fluorescent probes, which can be derived from starting materials like 2-acetylpyridine, for detecting ions such as Zn²⁺. These sensors have applications in environmental monitoring and biological imaging.

Table 2: Examples of Pyridine-Based Fluorescent Probes

| Probe Base | Analyte Detected | Sensing Mechanism | Citation |

| Terpyridine Derivatives | Zn²⁺, Cd²⁺, Ag⁺ | Coordination with nitrogen atoms leading to fluorescence enhancement. | |

| 2-Amino-pyridine Derivatives | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential fluorescence response upon complexation with metal ions. | |

| BODIPY-Copper Complex | L-histidine | Displacement of a quenched dye from a copper complex by histidine, restoring fluorescence. | |

| Pyrazoline Derivatives | Fe³⁺/Fe²⁺, Zn²⁺/Cd²⁺ | "Turn-on" fluorescence in the presence of specific metal ions. |

Other Industrial and Research Applications

Beyond specialized materials, this compound is classified as a compound for industrial applications and scientific research. The broader family of pyridine derivatives finds use in diverse industrial sectors, including electronics, where they can act as specialized solvents.

In a research context, this compound serves as a valuable chemical building block and intermediate in organic synthesis. Its functional groups—the acetyl and cyano moieties—allow for a variety of chemical transformations. It can be used in multicomponent reactions to synthesize more complex heterocyclic structures, such as various pyridine derivatives. This role as a synthetic intermediate is crucial for developing new compounds for medicinal chemistry and materials science. For example, acetyl-cyanopyridine isomers are used as key intermediates in the synthesis of oligo-2,6-pyridines and other complex molecules.

Future Perspectives and Challenges in 5 Acetyl 2 Cyanopyridine Research

Exploration of New Biological Activities and Therapeutic Targets

While 5-acetyl-2-cyanopyridine is a known intermediate in the synthesis of pharmacologically active compounds, a deeper exploration of its own biological profile and that of its novel derivatives is a promising research avenue. Future investigations will likely involve high-throughput screening of compound libraries derived from this compound against a wide array of biological targets. This could uncover new therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. A key challenge will be to elucidate the structure-activity relationships (SAR) to guide the rational design of more potent and selective drug candidates. Identifying the specific molecular targets and understanding the mechanism of action of any newly discovered bioactive compounds will be crucial for their further development.

Application in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, including its aromatic pyridine (B92270) ring, acetyl group, and cyano group, make it an attractive candidate for applications in supramolecular chemistry and materials science. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, which are fundamental to the construction of well-defined supramolecular architectures. Future research could explore the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing. The challenge will be to control the self-assembly process to generate materials with desired topologies and functionalities.

Computational Design and Optimization of Derivatives

Computational chemistry and molecular modeling are poised to play an increasingly important role in accelerating the discovery and optimization of this compound derivatives. In silico techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can be employed to predict the biological activity and binding modes of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. This approach can significantly reduce the time and resources required for experimental screening. The primary challenge in this area is the development of accurate and reliable computational models that can effectively predict the complex biological interactions of these molecules.

Q & A

Q. What are the established synthetic routes for 5-Acetyl-2-cyanopyridine, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions between acetylated pyridine precursors and cyanating agents (e.g., using trimethylsilyl cyanide). Post-synthesis, validate purity via HPLC (≥95% purity threshold) and structural confirmation using -NMR and -NMR. Mass spectrometry (HRMS) is critical for confirming molecular weight .

- Example protocol: After synthesis, dissolve 10 mg in deuterated DMSO for NMR analysis; compare peaks with reference spectra of analogous cyanopyridines (e.g., Ethyl 5-chloro-3-cyanopyridine-2-carboxylate in ).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm functional groups (C≡N stretch ~2200 cm, acetyl C=O ~1680 cm).

- NMR : Use -NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and acetyl methyl protons (δ 2.5–3.0 ppm).

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- If NMR signals overlap (e.g., in crowded aromatic regions), employ - HSQC or COSY for resonance assignment.

- For ambiguous mass spectra, use isotope pattern analysis or tandem MS (MS/MS) to distinguish fragmentation pathways .

- Case Study: Discrepancies in cyano group reactivity in were resolved via computational DFT studies to assess electronic effects.

Q. What experimental design strategies optimize reaction yields for this compound analogs?

- Methodological Answer : Apply Design of Experiments (DOE) to evaluate factors (temperature, solvent polarity, catalyst loading). For example:

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Conduct accelerated stability studies :

- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.

- Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Key finding: Degradation products (e.g., hydrolyzed cyano groups) form at >40°C, necessitating airtight storage at -20°C .

Q. What computational approaches elucidate structure-activity relationships (SAR) for this compound in drug discovery?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from PubChem ().

- Example: Modifying the acetyl group to a trifluoroacetyl moiety increased inhibitory potency by 30% in analogous compounds .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

- Methodological Answer :

- Detailed protocols : Specify reaction atmosphere (N) and drying times for precursors.

- Batch-to-batch analysis : Use LC-MS to track impurities (e.g., unreacted starting materials).

- Reference: Follow Beilstein Journal guidelines () for documenting experimental steps and reporting deviations.

Data Presentation and Analysis

Table 1 : Key Analytical Parameters for this compound

| Technique | Parameter | Optimal Value | Reference |

|---|---|---|---|

| HPLC | Purity | ≥95% | |

| -NMR | Aromatic H | δ 7.8–8.2 ppm | |

| HRMS | [M+H] | 177.0534 Da |

Table 2 : Stability Study Outcomes (25°C vs. -20°C)

| Condition | Degradation at 6 Months | Key Degradant |

|---|---|---|

| 25°C | 12% | 2-Cyanopyridine |

| -20°C | <1% | None |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.